(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCYQIUOSDKPA-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363224 | |
| Record name | (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127172-22-9 | |
| Record name | (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes an aldol condensation to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Enaminones like (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one serve as versatile intermediates in organic synthesis. They can undergo various transformations, including:
- Condensation Reactions : They can react with aldehydes and ketones to form more complex molecules.
- Cyclization Reactions : Enaminones can facilitate the formation of heterocycles, which are crucial in drug development.
Table 1: Common Reactions Involving Enaminones
| Reaction Type | Description | Example Reaction |
|---|---|---|
| Condensation | Formation of larger molecules through condensation | Enaminone + Aldehyde → β-amino ketone |
| Cyclization | Formation of cyclic compounds | Enaminone + Isocyanate → Heterocyclic compound |
| Rearrangement | Structural rearrangements leading to new compounds | Enaminone rearrangement under acidic conditions |
Pharmaceutical Development
The compound has shown promise in the pharmaceutical industry due to its biological activity. Its structural components allow for interaction with various biological targets, making it a candidate for drug design.
- Anticancer Activity : Studies indicate that derivatives of this enaminone exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Research has demonstrated that enaminones can possess antibacterial and antifungal activities.
Case Study: Anticancer Activity
A study published in De Gruyter examined the anticancer potential of this compound derivatives. The results showed significant inhibition of cell proliferation in several cancer cell lines, suggesting a pathway for further drug development .
Crystal Structure Analysis
Understanding the crystalline structure of this compound is crucial for elucidating its properties and reactivity.
Table 2: Crystal Structure Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell Dimensions | a = 7.7486 Å |
| b = 8.5148 Å | |
| c = 19.9822 Å | |
| β Angle | 100.341° |
| Volume | 1296.97 ų |
The crystal structure analysis reveals the arrangement of atoms and provides insight into intermolecular interactions that may contribute to its biological activity .
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The compound’s structural analogs differ primarily in substituents on the aryl rings or the amino group. Below is a comparative analysis:
Structural and Crystallographic Comparisons
- Dihedral Angles: In chalcone derivatives, substituents influence planarity. For example: 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits dihedral angles of 47.81° and 50.18° between aromatic rings, indicating significant non-planarity . In contrast, 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one shows near-planar structures (dihedral angles 9.30° and 4.85°) due to bromine’s steric effects . The target compound’s 3,4-dimethoxy groups likely induce intermediate planarity, balancing steric and electronic effects.
Biological Activity
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a curcumin analogue, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dimethoxyphenyl group and a dimethylamino group attached to a propenone backbone, which is significant for its chemical reactivity and biological interactions.
- Chemical Formula : C₁₃H₁₇NO₃
- Molecular Weight : 235.29 g/mol
- CAS Number : 127172-22-9
- Melting Point : 123.7 °C
The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate, often in organic solvents like ethanol or methanol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate several biochemical pathways by interacting with enzymes or receptors. The specific mechanisms are still under investigation but may involve:
- Antioxidant Activity : The compound exhibits properties that can neutralize free radicals, potentially reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer).
- Findings :
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise in antimicrobial applications:
- Tested Microorganisms : Various bacterial strains.
- Results :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-1-(3,4-dimethoxyphenyl)-3-(methylamino)prop-2-en-1-one | Structure | Moderate anticancer activity |
| (2E)-1-(3,4-dimethoxyphenyl)-3-(ethylamino)prop-2-en-1-one | Structure | Antimicrobial properties |
| (2E)-1-(3,4-dimethoxyphenyl)-3-(propylamino)prop-2-en-1-one | Structure | Lower cytotoxicity compared to the target compound |
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Breast Cancer Cells :
-
Antioxidant Efficacy Assessment :
- A comparative study showed that the compound had superior antioxidant activity compared to traditional antioxidants like vitamin C when tested using DPPH radical scavenging assays.
Q & A
Basic Research Question
- XRD analysis : Single-crystal X-ray diffraction (SC-XRD) unambiguously confirms the E-configuration and dihedral angles between aromatic rings. For example, bond lengths of C=O (1.22 Å) and C=C (1.45 Å) align with enone geometry .
- Spectroscopy :
How do DFT calculations complement experimental data in analyzing the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO energy gaps (~3.5 eV) correlate with UV-Vis λmax (320–350 nm), explaining charge-transfer transitions .
- Global reactivity descriptors : Electrophilicity index (ω = 1.8 eV) and chemical potential (μ = -4.2 eV) predict nucleophilic behavior at the α,β-unsaturated ketone moiety .
- AIM analysis : Electron density at bond critical points validates resonance stabilization in the enone system .
What methodological approaches are used to assess the antimicrobial activity of such chalcone derivatives, and how can bioassay protocols be standardized?
Advanced Research Question
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL concentrations. Zones of inhibition (12–16 mm) indicate moderate activity .
- MIC determination : Use microdilution methods in Mueller-Hinton broth, with positive controls (e.g., ampicillin).
- Standardization : Pre-screen compounds for solubility in DMSO (<5% v/v) and include vehicle controls to exclude solvent toxicity .
How can discrepancies between theoretical (DFT) and experimental bond parameters be resolved?
Advanced Research Question
- Basis set selection : Employ larger basis sets (e.g., def2-TZVP) to reduce errors in bond length predictions (e.g., C=O: 1.22 Å experimental vs. 1.25 Å DFT) .
- Solvent effects : Include polarizable continuum models (PCM) for solution-phase comparisons.
- XRD refinement : Reanalyze thermal ellipsoids and hydrogen-bonding networks to identify crystal packing influences on geometry .
What strategies ensure analytical purity during post-synthetic purification?
Basic Research Question
- Recrystallization : Use ethanol-methanol (3:1) mixtures for high-purity crystals (>98% by HPLC).
- Chromatography : Flash chromatography (silica gel, ethyl acetate gradient) removes unreacted ketone/aldehyde.
- Analytical validation : Confirm purity via melting point consistency (±1°C) and HPLC (C18 column, 1.2 mL/min flow rate) .
How do methoxy and dimethylamino substituents influence electronic structure and reactivity?
Advanced Research Question
- Electron-donating effects : Methoxy groups increase electron density on the aryl ring, lowering the LUMO energy and enhancing electrophilicity at the β-carbon.
- Dimethylamino group : Participates in resonance, stabilizing the enone system and reducing the HOMO-LUMO gap (3.2 eV vs. 4.1 eV in non-substituted analogs) .
- Solvatochromism : UV-Vis shifts in polar solvents (Δλ = 10–15 nm) confirm intramolecular charge transfer .
What computational protocols are recommended for modeling non-linear optical (NLO) properties?
Advanced Research Question
- Hyperpolarizability (β) : Calculate using CAM-B3LYP with aug-cc-pVDZ basis set. β values >10<sup>−30</sup> esu suggest NLO potential.
- Dipole moment : Correlate with solvent polarity effects in Z-scan experiments.
- TD-DFT : Simulate second-harmonic generation (SHG) efficiency for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
